Cas no 391877-31-9 (N-({N'-(1E)-(4-fluorophenyl)methylidenehydrazinecarbonyl}methyl)-4-nitrobenzamide)

N-({N'-(1E)-(4-fluorophenyl)methylidenehydrazinecarbonyl}methyl)-4-nitrobenzamide 化学的及び物理的性質
名前と識別子
-
- N-({N'-(1E)-(4-fluorophenyl)methylidenehydrazinecarbonyl}methyl)-4-nitrobenzamide
- F0474-0105
- N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-nitrobenzamide
- AKOS024578463
- SR-01000006393
- SR-01000006393-1
- N-({N'-[(1E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-nitrobenzamide
- (E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-nitrobenzamide
- 391877-31-9
-
- インチ: 1S/C16H13FN4O4/c17-13-5-1-11(2-6-13)9-19-20-15(22)10-18-16(23)12-3-7-14(8-4-12)21(24)25/h1-9H,10H2,(H,18,23)(H,20,22)/b19-9+
- InChIKey: CUCZNJMTACBHDC-DJKKODMXSA-N
- SMILES: FC1C=CC(/C=N/NC(CNC(C2C=CC(=CC=2)[N+](=O)[O-])=O)=O)=CC=1
計算された属性
- 精确分子量: 344.09208307g/mol
- 同位素质量: 344.09208307g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 25
- 回転可能化学結合数: 5
- 複雑さ: 507
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- XLogP3: 2.1
N-({N'-(1E)-(4-fluorophenyl)methylidenehydrazinecarbonyl}methyl)-4-nitrobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0474-0105-100mg |
N-({N'-[(1E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-nitrobenzamide |
391877-31-9 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0474-0105-10mg |
N-({N'-[(1E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-nitrobenzamide |
391877-31-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0474-0105-20μmol |
N-({N'-[(1E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-nitrobenzamide |
391877-31-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0474-0105-20mg |
N-({N'-[(1E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-nitrobenzamide |
391877-31-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0474-0105-4mg |
N-({N'-[(1E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-nitrobenzamide |
391877-31-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0474-0105-5mg |
N-({N'-[(1E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-nitrobenzamide |
391877-31-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0474-0105-15mg |
N-({N'-[(1E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-nitrobenzamide |
391877-31-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0474-0105-75mg |
N-({N'-[(1E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-nitrobenzamide |
391877-31-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0474-0105-40mg |
N-({N'-[(1E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-nitrobenzamide |
391877-31-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0474-0105-1mg |
N-({N'-[(1E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-nitrobenzamide |
391877-31-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
N-({N'-(1E)-(4-fluorophenyl)methylidenehydrazinecarbonyl}methyl)-4-nitrobenzamide 関連文献
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
N-({N'-(1E)-(4-fluorophenyl)methylidenehydrazinecarbonyl}methyl)-4-nitrobenzamideに関する追加情報
N-({N'-(1E)-(4-fluorophenyl)methylidenehydrazinecarbonyl}methyl)-4-nitrobenzamide: A Promising Compound in Modern Pharmaceutical Research
N-({N'-(1E)-(4-fluorophenyl)methylidenehydrazinecarbonyl}methyl)-4-nitrobenzamide is a complex organic molecule with a unique structural framework that has garnered significant attention in recent years. This compound, with the chemical identifier CAS No. 391877-31-9, represents a novel class of hybrid molecules combining features of hydrazine derivatives and nitrobenzamide moieties. Its intricate molecular architecture, featuring a 4-fluorophenyl group conjugated with a methylidenehydrazinecarbonyl linkage, suggests potential applications in medicinal chemistry and drug discovery. The molecule's structural diversity and functional group versatility position it as a valuable scaffold for the development of therapeutic agents targeting specific biological pathways.
Recent studies have highlighted the importance of 4-fluorophenyl substitutions in modulating pharmacokinetic properties, such as metabolic stability and tissue penetration. The methylidenehydrazinecarbonyl moiety, a key structural element of this compound, has been extensively explored for its ability to form hydrogen bonds with protein targets, enhancing ligand-receptor interactions. This combination of functional groups may enable the compound to exhibit dual mechanisms of action, a feature that is increasingly valued in the design of multifunctional therapeutics. Researchers have also noted the potential of 4-nitrobenzamide derivatives in modulating enzyme activity, particularly in the context of inflammation and oxidative stress.
The synthesis of N-({N'-(1E)-(4-fluorophenyl)methylidenehyd
inecarbonyl}methyl)-4-nitrobenzamide involves a multi-step process that requires precise control of reaction conditions to ensure the formation of the desired stereochemistry. The (1E) configuration of the double bond in the methylidenehydrazinecarbonyl group is critical for maintaining the molecule's bioactivity, as cis-trans isomerism can significantly affect its interaction with target proteins. Advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are essential for characterizing the compound's molecular structure and confirming its purity. These methods are also crucial for monitoring the synthesis process and ensuring the quality of the final product.
Emerging research in the field of medicinal chemistry has demonstrated the potential of N-({N'-(1E)-(4-fluorophenyl)methylidenehydrazinecarbonyl}methyl)-4-nitrobenzamide as a lead compound for the development of anti-inflammatory and anti-cancer agents. A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant inhibitory activity against inflammatory cytokines, suggesting its potential application in the treatment of autoimmune disorders. The 4-nitrobenzamide moiety was found to play a key role in this activity, as it can modulate the activity of enzymes involved in the inflammatory response. These findings underscore the importance of 4-nitrobenzamide derivatives in the design of targeted therapies for chronic inflammatory conditions.
The pharmacological properties of N-({N'-(1E)-(4-fluorophenyl)methylidenehydrazinecarbonyl}methyl)-4-nitrobenzamide are being investigated to determine its therapeutic potential. Preliminary in vitro studies have shown that the compound can inhibit the activity of certain kinases, which are implicated in the progression of several cancers. The 4-fluorophenyl group appears to enhance the compound's ability to interact with these enzymes, possibly by stabilizing the transition state of the enzyme-substrate complex. This mechanism of action is similar to that observed in other kinase inhibitors, which are currently used in the treatment of various malignancies. Further research is needed to validate these findings and to explore the compound's potential as a therapeutic agent.
Another area of interest is the role of N-({N'-(1E)-(4-fluorophenyl)methylidenehydrazinecarbonyl}methyl)-4-nitrobenzamide in modulating oxidative stress. Oxidative stress is a key factor in the pathogenesis of several diseases, including neurodegenerative disorders and cardiovascular conditions. The methylidenehydrazinecarbonyl group may contribute to the compound's antioxidant properties by facilitating the scavenging of free radicals. This property is particularly relevant in the context of developing drugs for age-related diseases, where oxidative damage is a major contributor to cellular dysfunction. The 4-nitrobenzamide moiety may also play a role in this process by enhancing the molecule's ability to penetrate cell membranes and reach intracellular targets.
The structural complexity of N-({N'-(1E)-(4-fluorophenyl)methylidenehydrazinecarbonyl}methyl)-4-nitrobenzamide presents both challenges and opportunities in its development as a therapeutic agent. While the molecule's multifunctional nature is a significant advantage, it also requires careful optimization to ensure its safety and efficacy. Researchers are exploring various strategies to modify the compound's structure, such as introducing additional functional groups or altering the stereochemistry of the methylidenehydrazinecarbonyl group, to enhance its therapeutic potential. These modifications are being tested in preclinical models to evaluate their impact on the compound's pharmacological profile.
Advancements in computational chemistry have also contributed to the understanding of N-({N'-(1E)-(4-fluorophenyl)methylidenehydrazinecarbonyl}methyl)-4-nitrobenzamide's potential applications. Molecular modeling studies have predicted that the compound can form stable complexes with several protein targets, including enzymes and receptors involved in signal transduction pathways. These simulations provide valuable insights into the molecule's binding affinity and selectivity, which are critical factors in drug development. The 4-nitrobenzamide moiety, in particular, has been identified as a key determinant of the compound's ability to interact with these targets, suggesting that further modifications to this group could enhance its therapeutic efficacy.
In conclusion, N-({N'-(1E)-(4-fluorophenyl)methylidenehydrazinecarbonyl}methyl)-4-nitrobenzamide represents a promising candidate for the development of novel therapeutics. Its unique structural features, including the 4-fluorophenyl, methylidenehydrazinecarbonyl, and 4-nitrobenzamide moieties, suggest a wide range of potential applications in medicinal chemistry. Ongoing research is focused on optimizing its pharmacological properties and exploring its therapeutic potential in various disease conditions. As the field of drug discovery continues to evolve, compounds like N-({N'-(1E)-(4-fluorophenyl)methylidenehydrazinecarbonyl}methyl)-4-nitrobenzamide are likely to play an increasingly important role in the development of innovative treatments for complex diseases.
391877-31-9 (N-({N'-(1E)-(4-fluorophenyl)methylidenehydrazinecarbonyl}methyl)-4-nitrobenzamide) Related Products
- 1226430-05-2(methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate)
- 2171162-74-4(3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-dimethylpropanoic acid)
- 82351-05-1(3,4-dichlorophenyl propenylisobutylamide)
- 87488-64-0(2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride)
- 900641-64-7(2-(ethylamino)-N-(2-methoxyphenyl)acetamide)
- 63303-29-7(Spiroisochroman-4,4'-piperidine)
- 1805398-45-1(Ethyl 2-aminomethyl-3-bromo-4-cyanophenylacetate)
- 406199-75-5(<br>(6-Ethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-ac etic acid)
- 892749-64-3(1-(2-methoxy-5-methylphenyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)
- 1220030-20-5(2-2-(4-Bromo-2-methylphenoxy)ethylpiperidinehydrochloride)




